

# Fmoc-10-Aminodecanoic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fmoc-10-Adc-OH*

Cat. No.: *B557996*

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CAS Number: 143688-82-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-10-aminodecanoic acid. It covers the fundamental properties, experimental protocols, and key considerations for the application of this versatile long-chain amino acid in solid-phase peptide synthesis (SPPS).

## Core Properties and Specifications

Fmoc-10-aminodecanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine of a ten-carbon aliphatic chain. This structure imparts significant hydrophobicity, which can be leveraged to modulate the physicochemical properties of peptides.

Table 1: Physicochemical Properties of Fmoc-10-Aminodecanoic Acid

Property	Value	Reference
CAS Number	143688-82-8	<a href="#">[1]</a>
Molecular Formula	C <sub>25</sub> H <sub>31</sub> NO <sub>4</sub>	<a href="#">[2]</a>
Molecular Weight	409.52 g/mol	<a href="#">[2]</a>
Appearance	White to off-white powder/solid	
Purity	≥ 96%	<a href="#">[2]</a>
Melting Point	No data available	<a href="#">[3]</a>
Solubility	Soluble in DMF and other polar aprotic solvents	<a href="#">[4]</a>
Storage	Store at -20°C	<a href="#">[5]</a>

## Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-10-aminodecanoic acid is as a building block in SPPS to introduce a long aliphatic spacer into a peptide sequence. This modification can be used to:

- Introduce conformational constraints.
- Facilitate the synthesis of cyclic peptides.
- Serve as a linker for the attachment of reporter molecules, cytotoxic drugs, or other moieties.
- Increase the lipophilicity of a peptide, potentially enhancing its membrane permeability and metabolic stability.

## Challenges in Coupling Hydrophobic Amino Acids

The long hydrocarbon chain of Fmoc-10-aminodecanoic acid presents challenges during SPPS, primarily due to its hydrophobicity. This can lead to:

- Peptide aggregation on the solid support, hindering reagent access and leading to incomplete reactions.[6][7]
- Poor solvation of the growing peptide chain.[6]
- Difficulties in purification of the final peptide.

Strategies to mitigate these issues include the use of specialized solvents, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), chaotropic agents, and optimized coupling reagents and conditions.[6]

## Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-10-aminodecanoic acid into a peptide sequence using manual or automated SPPS. Optimization may be required based on the specific peptide sequence and solid support.

## Materials and Reagents

- Fmoc-10-aminodecanoic acid
- Solid-phase synthesis resin (e.g., Rink Amide, Wang)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF for Fmoc deprotection
- Coupling reagents:
  - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  - HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, Dichloromethane (DCM)

- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether for precipitation

## Step-by-Step Coupling Protocol

- Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[\[8\]](#)
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide. Repeat this step once.[\[8\]](#)[\[9\]](#)
- Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.[\[9\]](#)
- Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-10-aminodecanoic acid and a slightly lower molar equivalent of a coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.[\[9\]](#)
- Coupling Reaction: Add the activated Fmoc-10-aminodecanoic acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-4 hours at room temperature. Due to the hydrophobic nature of this amino acid, a longer coupling time may be necessary. [\[8\]](#)[\[9\]](#) Monitoring the reaction with a qualitative test like the Kaiser test is recommended.
- Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[\[8\]](#)

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

## Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

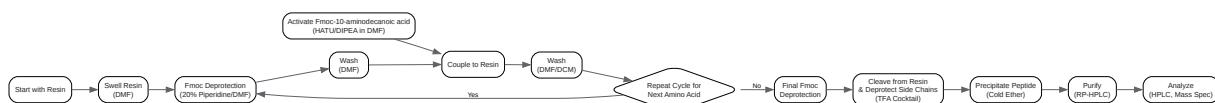
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[9]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

## Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

## Workflow and Diagrams

The overall process of incorporating Fmoc-10-aminodecanoic acid into a peptide via SPPS is illustrated in the following workflow diagram.



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Figure 1. General workflow for the solid-phase synthesis of a peptide containing Fmoc-10-aminodecanoic acid.

## Safety and Handling

Fmoc-10-aminodecanoic acid should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

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